Afuresertib

Description

Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.

This compound is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. This compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

an AKT inhibitor

an Akt inhibitor with antineoplastic activity; structure in first source

See also: this compound Hydrochloride (active moiety of).

Properties

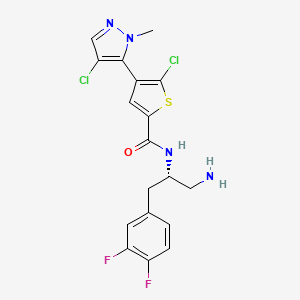

IUPAC Name |

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Downstream Targets of Afuresertib in the PI3K/AKT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream molecular targets of Afuresertib (also known as GSK2110183), a potent, orally bioavailable pan-AKT inhibitor, within the context of the PI3K/AKT signaling pathway. This compound has been the subject of numerous preclinical and clinical studies, demonstrating its potential as an antineoplastic agent in various cancers, including multiple myeloma, ovarian cancer, and malignant pleural mesothelioma.[1][2][3] This document details the mechanism of action of this compound, its effects on key downstream effectors, quantitative data on its potency and efficacy, and the experimental protocols used to elucidate these findings.

Introduction to this compound and the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway, often through mutations or overexpression of its components, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]

AKT, a serine/threonine-specific protein kinase, serves as a central node in this pathway.[1] this compound is an ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3), effectively blocking its kinase activity and the subsequent phosphorylation of its downstream substrates.[6][7] By inhibiting AKT, this compound aims to halt the pro-survival and proliferative signals that drive tumor growth, ultimately leading to cell cycle arrest and apoptosis.[8][9]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding site of the AKT kinase, preventing the phosphorylation of its numerous downstream targets.[4] This inhibition is reversible and occurs at low nanomolar concentrations.[1] The therapeutic rationale for using an AKT inhibitor like this compound lies in its ability to counteract the effects of hyperactivated PI3K/AKT signaling, which is a known driver of tumorigenesis and resistance to conventional cancer therapies.[8][9]

Caption: Mechanism of this compound action on the PI3K/AKT pathway.

Key Downstream Targets of this compound

This compound's inhibition of AKT leads to a decrease in the phosphorylation of a multitude of downstream substrates. This modulation of phosphorylation status is the primary mechanism through which this compound exerts its anti-cancer effects.

Pro-Survival and Proliferation Pathways

-

GSK-3β (Glycogen Synthase Kinase 3 beta): AKT-mediated phosphorylation of GSK-3β at Ser9/21 inhibits its activity. This compound treatment leads to decreased phosphorylation of GSK-3β, thereby activating it.[10][11] Activated GSK-3β can then phosphorylate and promote the degradation of pro-proliferative proteins like c-Myc and Cyclin D1.[12][13]

-

FOXO (Forkhead Box O) Transcription Factors: AKT phosphorylates FOXO proteins (e.g., FOXO1, FOXO3a), leading to their sequestration in the cytoplasm and preventing their tumor-suppressive functions.[10][14] this compound decreases FOXO phosphorylation, allowing them to translocate to the nucleus and activate the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3][11]

-

mTORC1 (mammalian Target of Rapamycin Complex 1): AKT can activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. However, the direct downstream effects of this compound on mTORC1 signaling can be complex. While some studies show decreased phosphorylation of the mTORC1 substrate p70S6K, others highlight potential feedback mechanisms.[11][15]

-

PRAS40 (Proline-Rich AKT Substrate 40 kDa): Phosphorylation of PRAS40 by AKT relieves its inhibitory effect on mTORC1. This compound has been shown to decrease the phosphorylation of PRAS40.[6][16]

-

c-Myc and E2F1: The expression of these transcription factors, which are crucial for cell proliferation, has been shown to be modulated by this compound.[3][10]

Apoptosis Regulation

-

Caspase 9: this compound has been observed to decrease the phosphorylation of Caspase 9, which can contribute to the induction of apoptosis.[6][16]

-

BAD (Bcl-2-associated death promoter): While not directly mentioned in the provided search results for this compound, BAD is a well-established pro-apoptotic protein that is inactivated by AKT-mediated phosphorylation. Inhibition of AKT would be expected to activate BAD.

Cell Cycle Control

-

p21 (WAF1/CIP1): this compound treatment increases the expression of the cyclin-dependent kinase inhibitor p21.[3][10] This is likely mediated by the activation of FOXO transcription factors and contributes to G1 phase cell cycle arrest.[3]

-

Cyclin D1, CDK2, and CDK4: A reduction in Cyclin D1 levels and decreased phosphorylation of CDK2 have been observed following treatment with this compound, consistent with G1 phase arrest.[11][12]

Caption: Downstream effects of this compound-mediated AKT inhibition.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value | Reference |

| AKT1 | Ki | 0.08 nM | [6] |

| AKT2 | Ki | 2 nM | [6] |

| AKT3 | Ki | 2.6 nM | [6] |

| AKT1 E17K Mutant | EC50 | 0.2 nM | [6] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line Type | Parameter | Value | Notes | Reference |

| Hematological Cell Lines | EC50 | < 1 µM | 65% of cell lines tested were sensitive. | [6] |

| Solid Tumor Cell Lines | EC50 | < 1 µM | 21% of cell lines tested were sensitive. | [6] |

| T-cell acute lymphoblastic leukemia (T-ALL) | Median EC50 | < 1 µM | 19 of 20 cell lines were sensitive. | [1] |

| B-cell ALL (B-ALL) | Median EC50 | < 1 µM | 9 of 13 cell lines were sensitive. | [1] |

| Chronic lymphocytic leukemia (CLL) | Median EC50 | < 1 µM | 6 of 7 cell lines were sensitive. | [1] |

| Non-Hodgkin lymphoma (NHL) | Median EC50 | < 1 µM | 8 of 11 cell lines were sensitive. | [1] |

Table 3: In Vivo Efficacy of this compound

| Tumor Xenograft Model | Dosing (p.o.) | Tumor Growth Inhibition (TGI) | Reference |

| BT474 (Breast) | 10 mg/kg/day | 8% | [6] |

| BT474 (Breast) | 30 mg/kg/day | 37% | [6] |

| BT474 (Breast) | 100 mg/kg/day | 61% | [6] |

| SKOV3 (Ovarian) | 10 mg/kg/day | 23% | [6] |

| SKOV3 (Ovarian) | 30 mg/kg/day | 37% | [6] |

| SKOV3 (Ovarian) | 100 mg/kg/day | 97% | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on the PI3K/AKT pathway.

Western Blot Analysis

Western blotting is a fundamental technique used to detect and quantify the expression and phosphorylation status of specific proteins.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for a specified duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-GSK-3β, etc.) overnight at 4°C.[17]

-

-

Secondary Antibody Incubation and Detection:

-

Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).[17]

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Caption: A typical workflow for Western Blot analysis.

In Vitro Kinase Assay

Kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a kinase.

-

Assay Setup:

-

Inhibitor Incubation:

-

Pre-incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 1 hour).[6]

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the substrate and [γ-33P] ATP mixture.

-

Allow the reaction to proceed for a set time (e.g., 2 hours).[6]

-

-

Termination and Detection:

-

Terminate the reaction.

-

Capture the radiolabeled phosphorylated peptide product on a phosphocellulose filter plate.[6]

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the Ki or IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of a compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

After allowing the cells to adhere, treat them with a range of concentrations of this compound (e.g., 0-30 µM).[6]

-

-

Incubation:

-

Incubate the cells for a specified period, typically 72 hours.[6]

-

-

Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[6]

-

-

Data Analysis:

-

Normalize the results to untreated (DMSO) controls.

-

Calculate the EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a 4- or 6-parameter fitting algorithm.[6]

-

Conclusion

This compound is a potent pan-AKT inhibitor that effectively targets the PI3K/AKT signaling pathway. Its mechanism of action involves the direct inhibition of AKT kinase activity, leading to the modulation of a wide range of downstream targets. By decreasing the phosphorylation of key substrates such as GSK-3β and FOXO proteins, and affecting the expression and activity of cell cycle regulators like p21 and Cyclin D1, this compound can induce cell cycle arrest and apoptosis in cancer cells. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other AKT inhibitors in the field of oncology.

References

- 1. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. abmole.com [abmole.com]

- 17. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]

- 18. selleckchem.com [selleckchem.com]

The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3][4] this compound, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Discovery and Preclinical Development

This compound was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the downstream inhibition of substrates involved in cell cycle progression and survival, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[1][2]

In Vitro Activity

The inhibitory activity of this compound against Akt isoforms and its effect on cancer cell lines have been extensively characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound [7][8]

| Parameter | Akt1 | Akt2 | Akt3 |

| Ki (nM) | 0.08 | 2 | 2.6 |

Table 2: In Vitro Cellular Activity of this compound [8]

| Cell Line Type | Assay | Endpoint | Result |

| Hematological Cell Lines | Proliferation Assay | EC50 | < 1 µM in 65% of cell lines |

| Solid Tumor Cell Lines | Proliferation Assay | EC50 | < 1 µM in 21% of cell lines |

| E17K mutant AKT1 | Kinase Assay | EC50 | 0.2 nM |

In Vivo Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in vivo using human tumor xenograft models in mice.

Table 3: In Vivo Efficacy of this compound in Xenograft Models [8]

| Tumor Model | Dosing (p.o., daily) | Tumor Growth Inhibition (TGI) |

| BT474 (Breast Cancer) | 10 mg/kg | 8% |

| 30 mg/kg | 37% | |

| 100 mg/kg | 61% | |

| SKOV3 (Ovarian Cancer) | 10 mg/kg | 23% |

| 30 mg/kg | 37% | |

| 100 mg/kg | 97% |

Clinical Development

This compound has undergone extensive clinical evaluation in a variety of cancer types, both as a single agent and in combination with other therapies.

Phase I Clinical Trials

A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in patients with advanced hematologic malignancies to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.[6]

Table 4: Key Findings from the Phase I Study of this compound in Hematologic Malignancies (NCT00881946) [6]

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 125 mg/day |

| Dose-Limiting Toxicities | Grade 3 rash, Grade 3 liver function test abnormalities |

| Most Frequent Adverse Events | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%) |

| Pharmacokinetics (at MTD) | |

| Median Tmax | 1.5 - 2.5 hours |

| Half-life (t1/2) | ~1.7 days |

| Clinical Activity | Partial responses observed in multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis. |

Phase Ib/II and Phase III Clinical Trials

Following the promising results from the initial phase I study, this compound has been evaluated in numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination with standard-of-care therapies. Laekna Therapeutics is currently leading the further development of this compound.[9][10]

Table 5: Selected Clinical Trials of this compound

| Trial Identifier | Phase | Indication | Intervention | Key Findings/Status |

| NCT01653912 | Ib | Platinum-resistant Ovarian Cancer | This compound + Paclitaxel + Carboplatin | MTD of this compound established at 125 mg/day. ORR of 32% by RECIST 1.1.[5][11] |

| NCT05383482 | I/II | Solid Tumors (PD-1/PD-L1 resistant) | This compound + Sintilimab + Chemotherapy | Recruiting.[12] |

| - | Ib | HR+/HER2- Breast Cancer | This compound + Fulvestrant | Confirmed ORR of 30%, median PFS of 7.3 months.[10] |

| - | III | HR+/HER2- Breast Cancer | This compound + Fulvestrant | Initiated based on Phase Ib results.[10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.

Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8] this compound is prepared in a dilution series.

-

Incubation: A pre-mix of the kinase and varying concentrations of this compound is incubated for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]

-

Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [γ-33P] ATP).[8]

-

Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and then terminated.[8]

-

Detection: The radiolabeled phosphorylated peptide product is captured on a phospho-cellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.[8]

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or vehicle control (DMSO).[8]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read using a plate reader.

-

Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting algorithm.[8]

Human Tumor Xenograft Study

This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously injected into the flanks of the mice.[8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) once daily at various doses (e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

Phase I Clinical Trial Protocol (NCT00881946)

This protocol outlines the design of the first-in-human study of this compound.

Protocol:

-

Study Design: An open-label, dose-escalation study.

-

Patient Population: Patients with relapsed or refractory hematologic malignancies.[6]

-

Dose Escalation: this compound was administered orally once daily in escalating dose cohorts (25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.

-

Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.

-

Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentration of this compound. Standard non-compartmental analysis was used to calculate PK parameters such as Cmax, AUC, and half-life.[6]

-

Efficacy Assessment: Tumor response was evaluated according to the appropriate response criteria for each specific hematologic malignancy.

Visualizations

Signaling Pathway

Caption: this compound inhibits Akt phosphorylation, blocking downstream signaling.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Experimental Workflow: Phase I Clinical Trial

Caption: Workflow of the Phase I dose-escalation trial for this compound.

Conclusion

This compound (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer. Ongoing and future clinical studies will further define the role of this compound, particularly in combination with other anti-cancer agents, in the treatment of various malignancies. This technical guide serves as a comprehensive resource for understanding the discovery, mechanism, and clinical development of this targeted therapy.

References

- 1. project.eortc.org [project.eortc.org]

- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GCP Bioanalysis: Techniques, Validation & Clinical Trial Integration [alderleyanalytical.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A phase IIa study of this compound, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2023 SABCS | Laekna Reports this compound Phase Ib Breast Cancer Study Results [prnewswire.com]

- 11. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. targetedonc.com [targetedonc.com]

The Role of Afuresertib in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as GSK2110183), a potent, orally bioavailable, ATP-competitive pan-Akt kinase inhibitor. Its primary mechanism of action revolves around the targeted inhibition of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in various malignancies. By disrupting this pathway, this compound effectively curtails tumor cell proliferation and potently induces programmed cell death, or apoptosis, making it a significant agent in oncological research and development.[1][2][3]

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound functions as a selective and powerful inhibitor of all three isoforms of the serine/threonine protein kinase Akt (Akt1, Akt2, and Akt3).[4] The PI3K/Akt/mTOR pathway is a central node in cellular signaling, governing processes like cell growth, survival, proliferation, and metabolism.[5] In many cancers, this pathway is constitutively active, providing anti-apoptotic signals and contributing to therapeutic resistance.[3][5]

This compound competitively binds to the ATP-binding site of Akt, preventing its kinase activity.[1][5] This inhibition blocks the phosphorylation of a multitude of downstream substrates, thereby disrupting the pro-survival signaling cascade.[1] The consequences of this inhibition are twofold: a halt in cell cycle progression and the initiation of the apoptotic program.[6][7]

Key downstream effects of Akt inhibition by this compound include:

-

Decreased phosphorylation of Akt substrates: This includes Glycogen Synthase Kinase 3β (GSK-3β) and Forkhead box protein O1 (FOXO) family proteins.[6][7] The dephosphorylation and subsequent activation of FOXO transcription factors can lead to the expression of pro-apoptotic genes.

-

Induction of cell cycle arrest: this compound has been shown to strongly arrest the cell cycle in the G1 phase.[6][7] This is associated with an increased expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[6][7]

-

Modulation of apoptosis regulators: The inhibition of Akt signaling directly impacts the balance of pro- and anti-apoptotic proteins, tipping the scales towards cell death.

Caption: this compound inhibits AKT, leading to downstream effects that suppress survival pathways and promote apoptosis.

Induction of Apoptosis

This compound-mediated inhibition of Akt signaling culminates in the activation of the intrinsic apoptotic pathway. This is characterized by a series of well-defined cellular and molecular events.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.[8][9] The ratio of these proteins determines the cell's fate. In cancer cells, this balance is often skewed towards survival due to the overexpression of anti-apoptotic proteins.[8]

Studies have shown that treatment with this compound alters this balance in favor of apoptosis. Specifically, in esophageal cancer cells, this compound treatment led to:

-

An increase in the protein levels of pro-apoptotic Bax.[10]

-

A decrease in the protein levels of anti-apoptotic Bcl-2.[10]

This shift increases the ratio of Bax to Bcl-2, which is a key trigger for mitochondrial outer membrane permeabilization (MOMP).[10] MOMP allows for the release of cytochrome c from the mitochondria into the cytosol, a point-of-no-return in the apoptotic cascade.[8]

Caption: this compound disrupts AKT signaling, shifting the Bcl-2 family balance to favor apoptosis via MOMP.

Caspase Activation

The release of cytochrome c triggers the formation of the apoptosome, which in turn activates initiator caspases, such as Caspase-9.[11] These initiator caspases then cleave and activate effector caspases, primarily Caspase-3 and Caspase-7.[12] These effector caspases are the executioners of apoptosis, responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptotic cells.

Experimental evidence consistently demonstrates that this compound treatment leads to a significant, dose-dependent increase in the activity of Caspase-3 and Caspase-7 in various cancer cell lines, including multiple myeloma and malignant pleural mesothelioma.[5][6][7]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|

| Akt1 | 0.08 nM (Kᵢ) | [6] |

| Akt2 | 2.0 nM (Kᵢ) | [6] |

| Akt3 | 2.6 nM (Kᵢ) | [6] |

| Akt1 E17K mutant | 0.2 nM (IC₅₀) | [6] |

| ROCK | 100 nM (IC₅₀) | [6] |

| PKCη | 210 nM (IC₅₀) | [6] |

| PKC-βI | 430 nM (IC₅₀) | [6] |

| PKCθ | 510 nM (IC₅₀) |[6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cancer Type / Cell Line | Endpoint | Result | Reference |

|---|---|---|---|

| Hematological Malignancies | EC₅₀ | < 1 µM in 65% of cell lines | [11] |

| Solid Tumors | EC₅₀ | < 1 µM in 21% of cell lines | [11] |

| T-ALL, B-ALL, CLL, NHL | Median EC | < 1 µM | [5] |

| Multiple Myeloma (XG-7) | % Specific Apoptosis (1µM this compound) | 13.5% | [13] |

| Multiple Myeloma (U266) | % Specific Apoptosis (1µM this compound) | 0% |[13] |

Table 3: In Vivo Antitumor Efficacy of this compound (Oral Administration in Mice)

| Xenograft Model | Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| BT474 (Breast Cancer) | 10 | 8% | [6] |

| 30 | 37% | [6] | |

| 100 | 61% | [6] | |

| SKOV3 (Ovarian Cancer) | 10 | 23% | [6] |

| 30 | 37% | [6] |

| | 100 | 97% |[6] |

Experimental Protocols

The assessment of this compound-induced apoptosis involves a suite of standard molecular and cellular biology techniques.

Caption: Standard workflow for evaluating this compound's effect on apoptosis and cell viability in vitro.

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability and proliferation.[10]

Methodology:

-

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][14]

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Protein Expression

This technique is used to detect and quantify changes in the expression and phosphorylation status of specific proteins involved in the Akt pathway and apoptosis.[7][10]

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p21, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Caspase Activity Assay (e.g., Caspase-Glo® 3/7)

This luminescent assay measures the activity of Caspase-3 and -7, the key effector caspases in the apoptotic pathway.[6][7]

Methodology:

-

Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Mix and incubate at room temperature for 1-2 hours. During this time, the reagent lyses the cells, and active caspases cleave the substrate, generating a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase activity.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. AACR 2024 Presentation of Laekna | this compound Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients [en.laekna.com]

- 5. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

Afuresertib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afuresertib (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth analysis of this compound's mechanism of action with a core focus on its effects on cell cycle progression. It summarizes key quantitative data, details experimental protocols for relevant assays, and provides a visual representation of the underlying signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel cancer therapeutics targeting the PI3K/AKT signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, a common event in a wide range of human cancers, leads to uncontrolled cell division and resistance to apoptosis.[1] this compound, by selectively inhibiting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), effectively abrogates these oncogenic signals.[2] A primary consequence of AKT inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase, and the subsequent activation of the apoptotic cascade.[3] This guide will dissect the molecular mechanisms through which this compound exerts these effects on cell cycle progression.

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound's primary mechanism of action is the inhibition of AKT kinase activity. By blocking AKT, this compound prevents the phosphorylation and subsequent activation of a multitude of downstream effector proteins that are crucial for cell cycle progression and survival.

Signaling Pathway Diagram

Caption: this compound inhibits AKT, leading to downstream effects on cell cycle regulators.

Quantitative Data on Cell Cycle Progression and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Mesothelioma Cell Lines

Data from a 24-hour treatment period.

| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| ACC-MESO-4 | 0 | 55.2 | 28.1 | 16.7 |

| 5 | 70.1 | 18.5 | 11.4 | |

| 10 | 78.9 | 12.3 | 8.8 | |

| MSTO-211H | 0 | 50.1 | 32.5 | 17.4 |

| 5 | 65.8 | 22.1 | 12.1 | |

| 10 | 75.3 | 15.9 | 8.8 |

Table 2: Effect of this compound on Apoptosis in Esophageal Cancer Cells

Data from Annexin V-FITC/PI dual staining of Eca109 cells.

| This compound Concentration | % Apoptotic Cells |

| Control | 5.2% |

| Low Concentration | 15.8% |

| Medium Concentration | 28.4% |

| High Concentration | 45.1% |

Table 3: Qualitative Effects of this compound on Key Signaling Proteins

Observed changes in protein expression or phosphorylation status upon this compound treatment.

| Protein | Effect of this compound | Role in Cell Cycle/Apoptosis |

| p-AKT (Ser473/Thr308) | Decreased | Central kinase in the signaling pathway |

| p-GSK-3β (Ser9) | Decreased | Phosphorylation by AKT inhibits its activity |

| p-FOXO1/3a (Thr24/32) | Decreased | Phosphorylation by AKT leads to cytoplasmic sequestration and inactivation |

| p21 (WAF1/CIP1) | Increased | Cyclin-dependent kinase inhibitor, promotes G1 arrest |

| Cyclin D1 | Decreased | Key regulator of G1 to S phase transition |

| CDK4 | Decreased | Catalytic subunit that complexes with Cyclin D1 |

| p-CDK2 (Thr160) | Decreased | Phosphorylation is required for its activity in S phase progression |

| E2F1 | Decreased | Transcription factor that promotes S phase entry |

| Bax | Increased | Pro-apoptotic protein |

| Bcl-2 | Decreased | Anti-apoptotic protein |

| Cleaved Caspase-3 | Increased | Executioner caspase in apoptosis |

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10 µM) for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection and Fixation: Collect the cells into a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol describes the detection of changes in the expression and phosphorylation status of key proteins involved in the AKT pathway and cell cycle regulation following this compound treatment.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the method for quantifying apoptosis in this compound-treated cells by detecting the externalization of phosphatidylserine (using Annexin V-FITC) and plasma membrane integrity (using PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both the adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Use a 488 nm excitation laser. Detect FITC fluorescence at ~530 nm and PI fluorescence at >670 nm.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound effectively disrupts cell cycle progression and induces apoptosis in cancer cells through the potent inhibition of the AKT signaling pathway. The primary mechanism involves the induction of a G1 phase cell cycle arrest, mediated by the upregulation of the CDK inhibitor p21 and the downregulation of G1-S phase promoting proteins such as Cyclin D1 and CDK4. Concurrently, the activation of FOXO transcription factors and the modulation of Bcl-2 family proteins contribute to the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other AKT inhibitors in oncology.

References

- 1. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Afuresertib for Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive, small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, growth, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many hematological malignancies, contributing to tumor progression and resistance to therapy.[1][4][5] this compound, by targeting a central node in this pathway, represents a promising therapeutic strategy for various hematological cancers.[1][6] This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in hematological malignancies, with a focus on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action

This compound is a potent, reversible, and low-nanomolar pan-AKT inhibitor, targeting all three isoforms of AKT (AKT1, AKT2, and AKT3).[1][3][7] By binding to the ATP-binding site of the AKT kinase, this compound prevents the phosphorylation of its downstream substrates.[5] This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells where the PI3K/AKT pathway is aberrantly activated.[1][5] Preclinical studies have demonstrated that this compound's inhibition of AKT leads to downstream effects such as the induction of caspase-3 and/or caspase-7 activity, indicating the promotion of apoptosis.[8]

PI3K/AKT Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of AKT in the PI3K signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits AKT, blocking downstream signaling for cell survival.

Preclinical Data

In Vitro Kinase Inhibitory Potency

This compound has demonstrated potent inhibition of all three AKT isoforms in cell-free kinase assays. The inhibitory constants (Ki) are in the low nanomolar range, highlighting its high affinity for the target.

| Target | Ki (nM) |

| AKT1 | 0.08[3][7] |

| AKT2 | 2[3][7] |

| AKT3 | 2.6[3][7] |

In Vitro Cellular Proliferation

This compound has shown significant anti-proliferative activity across a range of hematological malignancy cell lines. A 3-day proliferation assay revealed that a high percentage of cell lines from various hematological cancers are sensitive to this compound, with a median effective concentration (EC50) of less than 1 µM.[1]

| Hematological Malignancy | Sensitive Cell Lines / Total Tested |

| T-cell acute lymphoblastic leukemia (T-ALL) | 19 / 20[1] |

| B-cell acute lymphoblastic leukemia (B-ALL) | 9 / 13[1] |

| Chronic lymphocytic leukemia (CLL) | 6 / 7[1] |

| Non-Hodgkin lymphoma (NHL) | 8 / 11[1] |

Clinical Research: Phase 1 Study in Hematological Malignancies (NCT00881946)

A first-in-human, open-label, phase 1 dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and clinical activity of single-agent this compound in patients with relapsed or refractory advanced hematological malignancies.[1]

Patient Demographics and Disease Characteristics

A total of 73 patients were enrolled in the study. The most common diagnosis was multiple myeloma.

| Characteristic | Value |

| Total Patients | 73[1] |

| Median Age (range) | 63 years (18-82)[8] |

| Most Common Diagnosis | Multiple Myeloma (n=34)[6] |

| Other Diagnoses | Non-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia, Hodgkin Disease, Langerhans cell histiocytosis, Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia[8][9] |

Dosing and Maximum Tolerated Dose (MTD)

Patients received this compound at doses ranging from 25 to 150 mg per day.[1] The MTD was established at 125 mg per day due to dose-limiting toxicities (liver function test abnormalities) observed in the 150-mg cohort.[1]

Pharmacokinetics

This compound demonstrated a pharmacokinetic profile suitable for once-daily oral dosing.

| Parameter | Value |

| Median time to peak plasma concentration | 1.5 to 2.5 hours post-dose[1] |

| Half-life | Approximately 1.7 days[1] |

Clinical Activity

Clinical activity was observed in several hematological malignancies, with the most notable responses in patients with multiple myeloma.[1]

| Disease | Response |

| Multiple Myeloma | 3 partial responses, 3 minimal responses[1] |

| Non-Hodgkin Lymphoma | Clinical activity observed[1] |

| Langerhans cell histiocytosis | Clinical activity observed[1][9] |

| Hodgkin Disease | Clinical activity observed[1] |

For patients with multiple myeloma, the overall response rate was 8.8%, and the clinical benefit rate was 17.6%.[6]

Safety and Tolerability

Single-agent this compound was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature.

| Adverse Event | Frequency (%) |

| Nausea | 35.6[1] |

| Diarrhea | 32.9[1] |

| Dyspepsia | 24.7[1] |

Experimental Protocols

In Vitro Kinase Assay (Filter Binding Assay)

This protocol outlines the general steps for determining the in vitro kinase inhibitory potency of this compound.

Caption: Workflow for the in vitro kinase filter binding assay.

Methodology:

-

Enzyme and Inhibitor Pre-incubation: A pre-mix of the AKT enzyme (AKT1, AKT2, or AKT3 at low nanomolar concentrations) and varying concentrations of this compound is incubated for 1 hour.[10]

-

Reaction Initiation: The kinase reaction is initiated by adding a GSKα peptide substrate and [γ-33P] ATP.[10]

-

Reaction Incubation: The reaction is allowed to proceed for 2 hours.[10]

-

Termination and Capture: The reaction is terminated, and the radiolabeled AKT peptide product is captured on a phosphocellulose filter plate.[10]

-

Quantification: The amount of radioactivity on the filter is quantified to determine the extent of kinase inhibition.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the general steps for assessing the anti-proliferative effects of this compound on hematological cancer cell lines.

Methodology:

-

Cell Seeding: Hematological cell lines are seeded in opaque-walled 96-well or 384-well plates in culture medium and incubated.[11]

-

Compound Addition: Cells are treated with a range of concentrations of this compound (e.g., 0-30 µM) or DMSO as a control.[10]

-

Incubation: The plates are incubated for a specified period, typically 72 hours.[10]

-

Reagent Preparation and Addition: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.[11][12]

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[11]

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[11][12]

-

Data Analysis: EC50 values are calculated from the inhibition curves using a suitable fitting algorithm.[10]

Clinical Trial Protocol (Phase 1, NCT00881946) - Key Aspects

-

Study Design: An open-label, dose-escalation study in two parts. Part 1 was dose escalation to determine the MTD. Part 2 was a cohort expansion at the MTD.[8]

-

Patient Population: Adult patients with relapsed or refractory hematological malignancies for whom standard therapy was not effective.[1]

-

Pharmacokinetic Assessment: Blood samples were collected at multiple time points after a single dose and at steady-state to determine pharmacokinetic parameters using noncompartmental analysis.[8]

-

Response Assessment: Disease response was evaluated according to established criteria for each specific hematological malignancy, such as the International Myeloma Working Group (IMWG) criteria for multiple myeloma.[9]

Conclusion

This compound has demonstrated a favorable safety profile and encouraging clinical activity as a single agent in patients with advanced hematological malignancies, particularly multiple myeloma.[1][4] Its potent inhibition of the PI3K/AKT pathway provides a strong rationale for its continued investigation, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various hematological cancers. The data and protocols summarized in this guide offer a comprehensive resource for researchers and clinicians working on the development of novel targeted therapies for these diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. targetedonc.com [targetedonc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies | Haematologica [haematologica.org]

- 6. The PI3K/Akt pathway as a target in the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. OUH - Protocols [ous-research.no]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

In Vitro Sensitivity of Cancer Cell Lines to Afuresertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][3] this compound, by targeting all three isoforms of AKT (AKT1, AKT2, and AKT3), represents a promising therapeutic strategy for cancers dependent on this pathway.[2] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to this compound, detailing experimental methodologies and presenting key quantitative data to support further research and drug development efforts.

Mechanism of Action

This compound is an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/AKT signaling cascade, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in cancer cells with a dysregulated AKT pathway.[1][3]

Signaling Pathway Affected by this compound

The primary signaling pathway inhibited by this compound is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3β, PRAS40, and FOXO proteins, to promote cell growth and survival. This compound blocks the kinase activity of AKT, thereby inhibiting the phosphorylation of these downstream effectors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Protective Mechanism of this compound against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Afuresertib's Effect on AKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of Afuresertib (also known as GSK2110183), a potent and orally bioavailable pan-Akt inhibitor, on the three AKT isoforms: AKT1, AKT2, and AKT3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Quantitative Inhibitory Activity of this compound against AKT Isoforms

This compound is a selective, ATP-competitive inhibitor of all three AKT isoforms.[1][2] Its potency varies across the isoforms, with the highest affinity for AKT1. The inhibitory activities, expressed as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), are summarized below.

| Parameter | AKT1 | AKT2 | AKT3 | Reference |

| Ki | 0.08 nM | 2 nM | 2.6 nM | [1][3][4] |

| IC50 (Cell-free) | 1 nM | Not Reported | 1.585 nM | [3] |

| IC50 (E17K mutant) | 0.2 nM | Not Reported | Not Reported | [1][5] |

The PI3K/AKT Signaling Pathway and this compound's Mechanism of Action

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial cascade that regulates fundamental cellular processes, including cell survival, growth, proliferation, and metabolism.[6][7] Dysregulation of this pathway is a common event in various cancers, making it a key therapeutic target.[8][9]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AKT kinase domain.[9][10] This action prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the entire signaling cascade.[6][11] The inhibition of this pathway by this compound leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[7][9]

Experimental Protocols

This section details the methodologies used to quantify this compound's inhibitory effects on AKT isoforms.

In Vitro Kinase Assay (Filter Binding Assay)

This assay determines the direct inhibitory effect of this compound on the kinase activity of purified AKT isoforms.

Objective: To determine the Ki of this compound for each AKT isoform.

Materials:

-

Purified, full-length human AKT1, AKT2, and AKT3 enzymes (expressed in Sf9 cells).[3]

-

This compound.

-

Substrate peptide (e.g., biotin-ahx-ARKRERAYSFGHHA-amide or GSKα peptide Ac-KKGGRARTSS-FAEPG-amide).[3]

-

[γ-33P]ATP.[3]

-

Assay buffer.

-

Phospho-cellulose filter plates.[3]

-

Microplate scintillation counter.[3]

Protocol:

-

Prepare serial dilutions of this compound.

-

In a microplate, pre-incubate the diluted this compound with a low concentration of each AKT isoform (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3) for 60 minutes.[3][5]

-

Initiate the kinase reaction by adding the substrate peptide and [γ-33P]ATP.[3]

-

Incubate the reaction mixture for a defined period (e.g., 40 to 120 minutes).[3][5]

-

Terminate the reaction.

-

Transfer the reaction mixture to a phospho-cellulose filter plate to capture the radiolabeled, phosphorylated substrate.[3][5]

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate software.

Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the EC50 of this compound in various cell lines.

Materials:

-

Cancer cell lines (e.g., hematological or solid tumor cell lines).[5]

-

Cell culture medium and supplements.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0-30 μM) for 72 hours.[5]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the EC50 value by fitting the data to a dose-response curve.[5]

Western Blotting for Downstream Target Modulation

This technique is used to observe the effect of this compound on the phosphorylation status of downstream targets of AKT.

Objective: To confirm the inhibition of the AKT signaling pathway in cells.

Materials:

-

Cell lines treated with this compound.

-

Lysis buffer.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and membrane (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p-GSK3β, GSK3β, p-PRAS40, PRAS40, p-FOXO, FOXO, p-AKT, AKT, and a loading control (e.g., β-actin).[1][3][11]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A decrease in the phosphorylated forms of AKT substrates with this compound treatment indicates successful pathway inhibition.[11]

Conclusion

This compound is a potent, ATP-competitive, pan-AKT inhibitor with low nanomolar efficacy against all three AKT isoforms. Its ability to effectively block the PI3K/AKT signaling cascade has been demonstrated through various in vitro and cell-based assays. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other AKT inhibitors in preclinical and clinical research. This information is critical for drug development professionals aiming to leverage AKT inhibition as a therapeutic strategy in oncology and other diseases characterized by aberrant AKT signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Facebook [cancer.gov]

- 9. The novel AKT inhibitor this compound shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel ATP-competitive Akt inhibitor this compound suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Afuresertib in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a pan-AKT inhibitor, it targets all three isoforms of AKT (AKT1, AKT2, and AKT3), which are central nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in a wide array of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy.[1][3] Consequently, this compound has emerged as a promising therapeutic agent, and its pharmacodynamic effects have been extensively evaluated in various preclinical xenograft models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound in these models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Efficacy of this compound in Xenograft Models

This compound has demonstrated significant dose-dependent tumor growth inhibition (TGI) in various human tumor xenograft models.[1] The tables below summarize the quantitative data from key studies.

Table 1: Tumor Growth Inhibition in a BT474 Breast Cancer Xenograft Model

| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |

| 10 | 8 |

| 30 | 37 |

| 100 | 61 |

Data sourced from studies in female athymic nude and SCID mice bearing BT474 tumors.

Table 2: Tumor Growth Inhibition in a SKOV3 Ovarian Cancer Xenograft Model

| Dosage (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |

| 10 | 23 |

| 30 | 37 |

| 100 | 97 |

Data sourced from studies in female athymic nude and SCID mice bearing SKOV3 tumors.

Experimental Protocols

The following sections detail the methodologies employed in xenograft studies evaluating the pharmacodynamics of this compound.

Cell Lines

-

BT474: A human breast ductal carcinoma cell line that overexpresses Human Epidermal Growth Factor Receptor 2 (HER2).[4] The PI3K/AKT pathway is a critical downstream effector of HER2 signaling in these cells.[4]

-

SKOV3: A human ovarian adenocarcinoma cell line known to exhibit Epidermal Growth Factor Receptor (EGFR) expression and signaling, which in turn activates the PI3K/AKT pathway.[5][6]

Animal Models

-

Female Athymic Nude Mice: These immunocompromised mice are a standard model for subcutaneous xenograft studies as they lack a thymus and cannot mount an effective T-cell mediated immune response against human tumor cells.

-

SCID (Severe Combined Immunodeficiency) Mice: These mice have a more severe immunodeficiency, lacking both functional T and B cells, making them suitable for engrafting a wider range of human tissues and cell lines.

Tumor Induction and Monitoring

-

Cell Preparation: BT474 or SKOV3 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a suitable vehicle, often a mixture of sterile phosphate-buffered saline (PBS) and Matrigel, to support initial tumor growth.[4][7]

-

Tumor Implantation: A specific number of cells (typically 1 x 10^7 to 2.5 x 10^7) are subcutaneously injected into the flank of the immunocompromised mice.[4][7]

-

Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[8]

-

Treatment Initiation: Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[4]